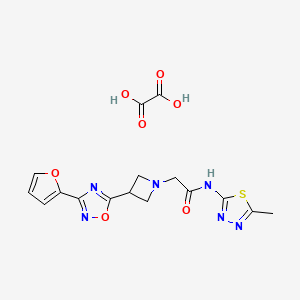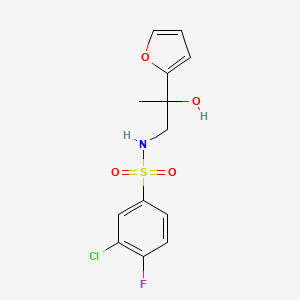
3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry due to their ability to inhibit various enzymes and proteins. The presence of both chloro and fluoro substituents on the benzene ring, along with a furan moiety, makes this compound particularly interesting for research and development in pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 3-chloro-4-fluorobenzenesulfonyl chloride and 2-furan-2-yl-2-hydroxypropylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: A base such as triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-chloro-4-fluorobenzenesulfonyl chloride is added dropwise to a solution of 2-furan-2-yl-2-hydroxypropylamine in the chosen solvent, with continuous stirring at low temperatures (0-5°C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity:
Large-Scale Reactors: The reactions are conducted in large stainless steel reactors with precise temperature and pressure controls.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The furan ring can be oxidized to form furanones, while the sulfonamide group can be reduced to amines.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of new sulfonamide derivatives with different substituents.
Oxidation: Formation of furanones or sulfonic acids.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a lead compound for developing new drugs targeting enzymes and proteins involved in diseases such as cancer and bacterial infections.
Biological Studies: Employed in studying enzyme inhibition and protein binding interactions.
Industrial Applications: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)benzenesulfonamide involves:
Enzyme Inhibition: The compound binds to the active site of target enzymes, blocking their activity.
Molecular Targets: Common targets include enzymes like carbonic anhydrase, proteases, and kinases.
Pathways Involved: The inhibition of these enzymes can disrupt various biological pathways, leading to therapeutic effects such as anti-cancer or antibacterial activity.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide
- 3-chloro-4-fluoro-N-(2-(thiophen-3-yl)-2-hydroxyethyl)benzenesulfonamide
Comparison
- Structural Differences : The position of the furan ring or the presence of a thiophene ring can significantly alter the compound’s properties.
- Biological Activity : These structural variations can lead to differences in enzyme binding affinity and specificity, resulting in unique biological activities.
- Chemical Reactivity : The presence of different substituents can affect the compound’s reactivity in chemical reactions, influencing its synthesis and applications.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFNO4S/c1-13(17,12-3-2-6-20-12)8-16-21(18,19)9-4-5-11(15)10(14)7-9/h2-7,16-17H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVWWFBGXIGRHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
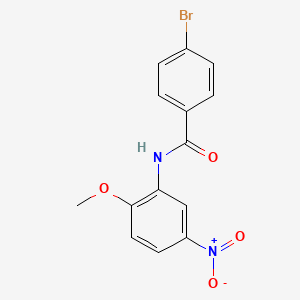
![1-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2691681.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2691683.png)
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2691685.png)
![Methyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2691688.png)
![2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol](/img/structure/B2691690.png)
![4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2691692.png)
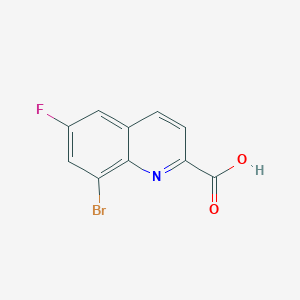
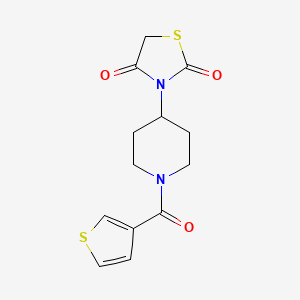
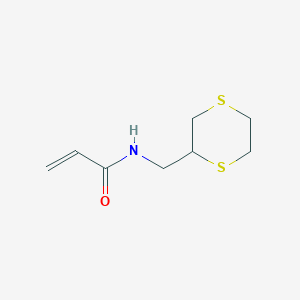
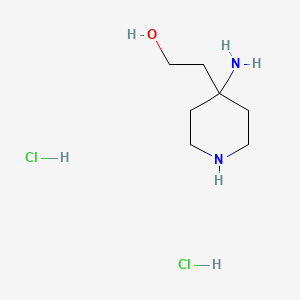
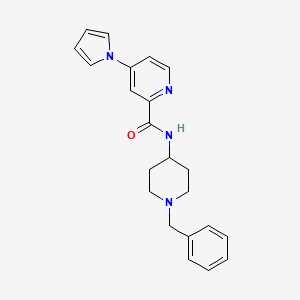
![N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopropanesulfonamide](/img/structure/B2691700.png)
